molecular formula C24H33NO B1295293 p-Heptyloxybenzylidene p-butylaniline CAS No. 29743-12-2

p-Heptyloxybenzylidene p-butylaniline

Cat. No.: B1295293
CAS No.: 29743-12-2
M. Wt: 351.5 g/mol
InChI Key: PQXJYRGZFLHSAK-UHFFFAOYSA-N
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Description

p-Heptyloxybenzylidene p-butylaniline: is an organic compound with the molecular formula C24H33NO . It is a member of the Schiff base family, which are compounds typically formed by the condensation of an amine with an aldehyde or ketone. This compound is known for its liquid crystalline properties, making it of interest in the field of materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Heptyloxybenzylidene p-butylaniline typically involves the condensation reaction between p-heptyloxybenzaldehyde and p-butylaniline . The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid , under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems could enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of p-Heptyloxybenzylidene p-butylaniline in liquid crystalline applications involves the alignment of its molecules in specific orientations under the influence of external stimuli, such as temperature or electric fields. This alignment results in unique optical properties that are exploited in various display technologies .

Comparison with Similar Compounds

  • p-Octyloxybenzylidene p-butylaniline
  • p-Heptyloxybenzylidene p-pentylaniline
  • p-Hexyloxybenzylidene p-butylaniline

Comparison: p-Heptyloxybenzylidene p-butylaniline is unique due to its specific alkyl chain lengths, which influence its liquid crystalline properties. Compared to similar compounds, it may exhibit different phase transition temperatures and mesophase stability, making it suitable for specific applications in liquid crystal technology .

Properties

IUPAC Name

N-(4-butylphenyl)-1-(4-heptoxyphenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO/c1-3-5-7-8-9-19-26-24-17-13-22(14-18-24)20-25-23-15-11-21(12-16-23)10-6-4-2/h11-18,20H,3-10,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXJYRGZFLHSAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201212284
Record name 4-Butyl-N-[[4-(heptyloxy)phenyl]methylene]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201212284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29743-12-2
Record name 4-Butyl-N-[[4-(heptyloxy)phenyl]methylene]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29743-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Heptyloxybenzylidene p-butylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029743122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Butyl-N-[[4-(heptyloxy)phenyl]methylene]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201212284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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